molecular formula C21H18ClN3O2 B2753338 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358908-53-8

5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2753338
CAS No.: 1358908-53-8
M. Wt: 379.84
InChI Key: CQQALSGYLOITNM-UHFFFAOYSA-N
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Description

5-Benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-ethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin-4(5H)-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Attachment of the Chloro-Ethoxyphenyl Moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrazine derivative with a chloro-ethoxyphenyl reagent, often under palladium-catalyzed coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, resulting in amine or alcohol derivatives.

    Substitution: The chloro group in the chloro-ethoxyphenyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and neurology.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-(3-chloro-4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Benzyl-2-(3-chloro-4-phenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.

Uniqueness

The presence of the ethoxy group in 5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from its analogs and highlights its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-2-27-20-9-8-16(12-17(20)22)18-13-19-21(26)24(10-11-25(19)23-18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQALSGYLOITNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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